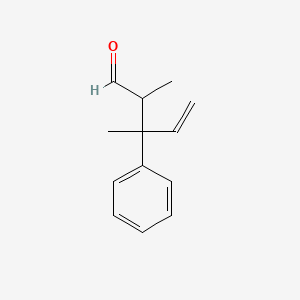

2,3-Dimethyl-3-phenylpent-4-enal

Description

Structure

3D Structure

Properties

CAS No. |

80586-96-5 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2,3-dimethyl-3-phenylpent-4-enal |

InChI |

InChI=1S/C13H16O/c1-4-13(3,11(2)10-14)12-8-6-5-7-9-12/h4-11H,1H2,2-3H3 |

InChI Key |

YDYNMTASSRDILL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C(C)(C=C)C1=CC=CC=C1 |

Origin of Product |

United States |

The Pivotal Role of Substituted Alkenes and Chiral Aldehydes

In the field of advanced organic synthesis, highly substituted alkenes and chiral aldehydes are of paramount significance. Chiral aldehydes, in particular, are versatile building blocks in the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products. Chirality, or the "handedness" of a molecule, is a critical factor in biological activity. eurekalert.orgsciencedaily.com The selective synthesis of one enantiomer over another is a primary objective in drug development to enhance therapeutic efficacy and minimize potential adverse effects. eurekalert.orgsciencedaily.com Highly substituted alkenes contribute to the structural complexity and stereochemical definition of a molecule. The development of new synthetic methods for these structures is an active area of research, often involving sophisticated catalytic systems to control stereochemistry.

Unraveling the Structural Complexity of 2,3 Dimethyl 3 Phenylpent 4 Enal

The chemical structure of 2,3-Dimethyl-3-phenylpent-4-enal is characterized by a five-carbon pentanal backbone with several key substituents that contribute to its potential complexity.

Key Structural Features:

| Feature | Description |

| Aldehyde Functional Group | The presence of a terminal aldehyde group (-CHO) makes it a reactive intermediate for various carbon-carbon bond-forming reactions. |

| Stereogenic Centers | The molecule possesses two potential stereogenic centers at the C2 and C3 positions, where the methyl and phenyl groups are attached. This suggests the possible existence of up to four stereoisomers (two pairs of enantiomers). |

| Quaternary Carbon | The C3 carbon is a quaternary stereocenter, bearing a methyl group, a phenyl group, the adjacent aldehyde-bearing carbon, and the vinyl-substituted carbon. The creation of such sterically hindered centers is a significant challenge in organic synthesis. |

| Vinyl Group | The terminal vinyl group (a carbon-carbon double bond) at the C4-C5 position offers a site for further chemical transformations, such as additions or cross-coupling reactions. |

The Research Landscape of Complex Chiral Aldehydes

The broader research landscape for complex chiral aldehydes is vibrant and continuously evolving. Significant efforts have been dedicated to the development of catalytic asymmetric methods for their synthesis. These methods often employ chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to induce enantioselectivity. figshare.comnih.govacs.org The synthesis of tertiary alcohols through the nucleophilic addition to ketones is a related area of intense research, highlighting the challenges in creating sterically congested chiral centers. nih.gov

While general methodologies for the synthesis of chiral aldehydes are well-documented, the specific application of these methods to a structure as intricate as 2,3-Dimethyl-3-phenylpent-4-enal has not been reported. Research on analogous structures, such as other substituted phenylpentenals, provides some insight into potential synthetic strategies, but direct evidence for the synthesis and characterization of the target molecule remains elusive. rsc.org

Future Research Directions for 2,3 Dimethyl 3 Phenylpent 4 Enal

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, commercially available, or easily synthesized precursors. This process helps in identifying key bond disconnections and strategic bond formations.

Key Disconnections and Strategic Bonds for Formation of the this compound Skeleton

The primary strategic bonds for disconnection in the this compound skeleton are the C2-C3 and C3-C4 bonds. These disconnections break down the molecule into more manageable fragments and suggest powerful carbon-carbon bond-forming reactions for their assembly.

Disconnection of the C2-C3 bond: This disconnection is strategic as it simplifies the molecule into two key fragments. One fragment would be an enolate or its equivalent derived from a propionaldehyde derivative, and the other would be a tertiary benzylic electrophile. This approach highlights the importance of controlling the regioselectivity of the enolate formation and the subsequent alkylation reaction to construct the quaternary carbon at the C3 position.

Disconnection of the C3-C4 bond: This disconnection points towards a wikipedia.orgwikipedia.org-sigmatropic rearrangement, such as the Claisen rearrangement, as a powerful tool for the construction of the γ,δ-unsaturated aldehyde moiety. wikipedia.orgalmerja.combyjus.com This strategy is particularly attractive as it can establish the C3-C4 bond and the C=C double bond in a single, often stereoselective, step.

Disconnection of the C-phenyl bond: While less common for the primary framework construction, disconnection of the bond between the phenyl group and the pentenal chain could be considered. This would involve the addition of a phenyl organometallic reagent to a suitable electrophilic precursor.

Identification of Precursor Synthons for this compound

Based on the key disconnections, several precursor synthons can be identified. Synthons are idealized fragments that represent the reactive species in a synthetic step.

| Target Bond | Disconnection Strategy | Precursor Synthon 1 (Nucleophile) | Precursor Synthon 2 (Electrophile) |

| C2-C3 | Aldol-type reaction | Propionaldehyde enolate | 2-Phenyl-2-butanone |

| C3-C4 | Claisen Rearrangement | Allylic vinyl ether intermediate | N/A (intramolecular rearrangement) |

| C3-Phenyl | Grignard/Organolithium addition | Phenyl Grignard/Lithium | α,β-unsaturated ketone |

These synthons can be translated into real-world reagents to devise plausible synthetic routes.

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, several direct synthetic routes can be proposed for the synthesis of this compound.

Construction of the Pentenal Backbone via Aldehyde C-C Coupling Reactions

The construction of the carbon skeleton can be achieved through various C-C bond-forming reactions.

One potential route involves an enol-based strategy . The enolate of a suitably protected propionaldehyde derivative could be generated and reacted with an electrophile to introduce the C3-substituents. The formation of the quaternary center at C3 is a significant challenge due to steric hindrance. researchgate.net

Another powerful method for constructing the γ,δ-unsaturated aldehyde framework is the Claisen rearrangement . wikipedia.orgalmerja.combyjus.com This pericyclic reaction involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether. A plausible Claisen rearrangement approach to this compound would involve the synthesis of a precursor allyl vinyl ether.

A potential synthetic sequence utilizing a Claisen rearrangement could be:

Formation of an allylic alcohol: Reaction of a vinyl Grignard reagent with 2-phenyl-2-methyl-butanal would yield the corresponding allylic alcohol.

Formation of the allyl vinyl ether: The resulting allylic alcohol can then be converted to the corresponding vinyl ether through various methods, such as reaction with ethyl vinyl ether under acidic catalysis.

Claisen Rearrangement: Heating the allyl vinyl ether would induce the wikipedia.orgwikipedia.org-sigmatropic rearrangement to furnish this compound.

Functional Group Interconversions Leading to the Aldehyde Moiety of this compound

In many synthetic strategies, the aldehyde functionality is introduced at a later stage through functional group interconversion to avoid its participation in undesired side reactions.

Common methods for introducing the aldehyde moiety include:

Oxidation of a primary alcohol: If the synthetic route leads to a primary alcohol precursor, it can be oxidized to the aldehyde using a variety of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Reduction of a carboxylic acid or its derivative: A carboxylic acid or ester precursor can be reduced to the corresponding aldehyde. This often requires careful selection of the reducing agent to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation at low temperatures.

Ozonolysis of an alkene: If a precursor with a terminal double bond at the C1 position can be synthesized, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide or zinc) would yield the desired aldehyde.

Optimization of Reaction Conditions for the Preparation of this compound

The successful synthesis of this compound would require careful optimization of reaction conditions for each step to maximize yield and minimize the formation of byproducts.

| Reaction Type | Key Parameters for Optimization | Potential Challenges |

| Enolate Alkylation | Base, solvent, temperature, nature of the electrophile. | Polysubstitution, poor regioselectivity, steric hindrance at the quaternary center. |

| Claisen Rearrangement | Temperature, solvent, presence of Lewis acids. | Potential for side reactions at high temperatures, control of stereochemistry. |

| Oxidation of Primary Alcohol | Choice of oxidizing agent, reaction time, temperature. | Over-oxidation to the carboxylic acid. |

| Reduction of Ester/Acid | Choice of reducing agent, stoichiometry, temperature. | Over-reduction to the alcohol. |

Given the complexity of the target molecule, a multi-step synthesis with careful purification at each stage would be necessary. The choice of the specific route and the optimization of the reaction conditions would ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the stereochemical requirements.

Stereoselective Synthesis of this compound

No specific methods for the stereoselective synthesis of this compound have been reported. The construction of the chiral quaternary center at the C3 position, substituted with both a phenyl and a methyl group, alongside the adjacent stereocenter at C2, presents a significant synthetic challenge. General strategies for the formation of such sterically congested centers exist, but their application to this specific molecule is not documented.

Enantioselective Approaches to this compound

Specific enantioselective methods to synthesize this compound are not available in the current body of scientific literature. The following subsections outline general, powerful asymmetric methodologies that, while theoretically plausible for constructing fragments of the target molecule, have not been specifically applied to its synthesis.

Chiral Catalyst-Mediated α-Allylation of Aldehydes (e.g., Palladium/Enamine Catalysis)

While the palladium/enamine co-catalyzed asymmetric α-allylation of aldehydes is a well-established method for the formation of α-chiral aldehydes, no studies have been found that apply this methodology to substrates that would lead to this compound. For instance, the asymmetric α-allylation of 2-phenylpropanal has been reported to yield α-allyl-2-phenylpropanal derivatives with high enantioselectivity. However, this approach would not generate the required 2,3-dimethyl substitution pattern of the target molecule. The introduction of a second methyl group at the α-position of the aldehyde substrate would be necessary, and the stereochemical outcome of the allylation on such a sterically hindered substrate is not documented.

Asymmetric Addition Reactions to Alkenes or Carbonyls for Formation of this compound Precursors

There are no documented asymmetric addition reactions specifically designed for the synthesis of precursors to this compound. General methodologies, such as the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated aldehydes or the enantioselective addition of nucleophiles to ketones, could theoretically be employed to construct the carbon skeleton. However, the specific substrates and reaction conditions required to assemble the unique substitution pattern of this compound have not been described.

Enantioselective Claisen Rearrangements and Related Sigmatropic Processes

The Claisen rearrangement is a powerful tool for the stereoselective formation of C-C bonds and the construction of quaternary carbon centers. Asymmetric variants, utilizing chiral auxiliaries or chiral catalysts, have been extensively studied. However, a specific application of an enantioselective Claisen rearrangement to generate the this compound scaffold has not been reported in the literature. Designing a suitable allyl vinyl ether precursor that would rearrange to the target aldehyde with high stereocontrol remains a hypothetical exercise without experimental validation.

Diastereoselective Synthesis of this compound

No specific methods for the diastereoselective synthesis of this compound are documented. The control of the relative stereochemistry between the C2 and C3 positions would be a key challenge in any synthetic approach.

Substrate-Controlled Diastereoselection in the Synthesis of this compound

There is no information available on substrate-controlled diastereoselective approaches for the synthesis of this compound. Such strategies would typically involve the use of a chiral starting material where the existing stereocenter directs the formation of the new stereocenters. Without a known synthetic pathway, a discussion of potential substrate-controlled diastereoselective strategies remains speculative.

Reagent-Controlled Diastereoselection in the Synthesis of this compound

Reagent-controlled diastereoselection is a powerful strategy to influence the stereochemical outcome of a reaction, irrespective of the inherent stereochemical bias of the substrate. In the context of synthesizing this compound, the Claisen rearrangement of a suitably substituted allyl vinyl ether is a highly effective approach. The choice of catalyst, particularly Lewis acids, can play a pivotal role in dictating the facial selectivity of the rearrangement, thereby controlling the formation of the desired diastereomer.

A notable example of reagent-controlled diastereoselection in a similar system involves the use of a copper(I) catalyst with a tricoordinated ligand environment. This catalytic system has been shown to enable complete stereocontrol in the Claisen rearrangement, leading to the formation of products with vicinal all-carbon quaternary-tertiary stereodiads nih.gov. By carefully selecting the chiral ligand, one can orchestrate the formation of a specific diastereomer. The catalyst coordinates to the substrate in a way that favors a particular transition state geometry, thus directing the stereochemical outcome of the C-C bond formation.

Another powerful variant is the Ireland-Claisen rearrangement, which involves the nih.govnih.gov-sigmatropic rearrangement of silyl ketene acetals derived from allyl esters. The geometry of the enolate, which can be controlled by the choice of base and reaction conditions, dictates the stereochemistry of the final product. For the synthesis of acyclic structures with vicinal stereocenters, this method offers high levels of diastereoselectivity nih.govresearchgate.net. The use of different bases, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), in combination with silylating agents like chlorotrimethylsilane, can selectively generate either the (E)- or (Z)-silyl ketene acetal, which then rearranges to the corresponding syn- or anti-diastereomer of the product.

Control of Diastereomeric Ratios (dr) in the Preparation of this compound (e.g., for isomers)

The ability to control and manipulate the diastereomeric ratio (dr) is a critical aspect of synthesizing stereochemically complex molecules like this compound. The diastereomeric ratio refers to the proportion of diastereomers formed in a chemical reaction. Achieving a high dr is often a primary goal in synthetic chemistry.

In the context of the Claisen rearrangement, several factors can be fine-tuned to control the dr. As mentioned, Lewis acid catalysis can significantly influence the stereochemical outcome. For instance, the use of different titanium-based Lewis acids in the acyl-Claisen rearrangement has been shown to produce different diastereomeric ratios of the resulting amide products princeton.edu.

The Ireland-Claisen rearrangement provides a robust platform for controlling diastereomeric ratios in acyclic systems. Research has demonstrated that the rearrangement of tetrasubstituted α-phthalimido ester enolates can lead to α-tetrasubstituted, β-trisubstituted α-amino acids with diastereomeric ratios generally greater than 20:1 nih.gov. This high level of control is attributed to the predictable chair-like transition state of the rearrangement.

The following interactive data table summarizes representative results from the literature on diastereoselective rearrangements that are analogous to the synthesis of this compound, illustrating the influence of reagents on the diastereomeric ratio.

| Catalyst/Reagent | Substrate Type | Product Type | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| CuI / Tricoordinated Ligand | Acyclic Allyl Vinyl Ether | Chiral Alcohol with 4°, 3° Stereodiad | >20:1 | nih.gov |

| TiCl₄·THF₂ | (E)-Crotyl morpholine and Propionyl chloride | Acyl-Claisen Adduct | >99:1 (anti/syn) | princeton.edu |

| Yb(OTf)₃ | (E)-Crotyl morpholine and Propionyl chloride | Acyl-Claisen Adduct | 96:4 (anti/syn) | princeton.edu |

| KHMDS, TMSCl | α,α-disubstituted α-phthalimido allyl ester | α-tetrasubstituted, β-trisubstituted α-amino acid | >20:1 | nih.gov |

Atom Economy and Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product.

Rearrangement reactions, such as the Claisen rearrangement, are inherently atom-economical. nih.govnih.gov-sigmatropic rearrangements, in their ideal form, involve the reorganization of atoms within a single molecule without the loss of any atoms as byproducts. This results in a theoretical atom economy of 100%, as all the atoms of the reactant are incorporated into the product jocpr.comchemistry-teaching-resources.combuecher.descranton.edu. This is a significant advantage over other synthetic methods like substitution or elimination reactions, which inherently generate stoichiometric byproducts, leading to lower atom economies chemistry-teaching-resources.com.

For the synthesis of this compound via a Claisen rearrangement of the corresponding allyl vinyl ether, the core transformation is highly atom-efficient. However, it is important to consider the entire synthetic sequence. The preparation of the allyl vinyl ether precursor may involve steps with lower atom economy. For instance, if the precursor is synthesized through a substitution reaction, byproducts will be generated.

From a broader green chemistry perspective, other factors beyond atom economy must be considered:

Catalysis: The use of catalytic reagents is preferable to stoichiometric ones. Catalytic Lewis acid-promoted Claisen rearrangements are advantageous as they reduce waste compared to using stoichiometric promoters.

Solvents: The choice of solvent is crucial. Ideally, reactions should be conducted in environmentally benign solvents or, if possible, in solvent-free conditions.

Energy Consumption: Thermal Claisen rearrangements often require high temperatures, which can be energy-intensive. Catalytic variants that proceed at lower temperatures are therefore more aligned with green chemistry principles.

By carefully selecting the synthetic route and reaction conditions, the synthesis of this compound can be designed to be both highly stereoselective and environmentally conscious, with the Claisen rearrangement serving as a cornerstone of a green synthetic strategy due to its exceptional atom economy.

A comprehensive search for scholarly articles and research data concerning the chemical reactivity of "this compound" has been conducted. The investigation sought specific, detailed findings related to the reactivity of both the aldehyde and terminal alkene functionalities, as outlined in the query.

The search results indicate a significant scarcity of published literature focused specifically on this compound. While information exists for structurally related molecules, such as other substituted pentenals or compounds with similar functional groups, dedicated mechanistic studies, detailed reaction outcomes, and data tables for "this compound" are not available in the public domain. Consequently, it is not possible to provide a thorough, scientifically accurate article that strictly adheres to the requested outline based on existing research.

An attempt to generate content for the specified sections would require extrapolation from different, albeit related, chemical systems. This approach would not meet the stringent requirement of focusing solely on "this compound" and would compromise the scientific accuracy of the article. Therefore, in the absence of specific data for the target compound, the requested article cannot be generated.

Reactivity of the Terminal Alkene Moiety in this compound

Olefin Metathesis Studies Involving this compound

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. organic-chemistry.org In the context of this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) could be envisioned, although the steric hindrance around the vinyl group presents a significant challenge.

Ring-closing metathesis (RCM) of a diene derived from this compound would lead to the formation of a cyclic structure. RCM is a widely used method for synthesizing unsaturated rings of various sizes. wikipedia.org However, the success of RCM is often dependent on the substitution pattern of the diene. The presence of a quaternary center adjacent to one of the olefins in a hypothetical diene precursor derived from this compound would likely decrease the rate of reaction due to steric hindrance. Studies on sterically hindered olefins have shown that the choice of catalyst is crucial for achieving efficient metathesis. organic-chemistry.org For instance, second-generation Grubbs and Hoveyda-Grubbs catalysts are known to be more tolerant of sterically demanding substrates. organic-chemistry.org

Cross-metathesis (CM) involves the reaction of this compound with another olefin to generate a new, substituted alkene. The steric bulk around the vinyl group of this compound would likely disfavor its participation in CM, especially with other sterically hindered olefins. Research on the cross-metathesis of sterically hindered olefins has demonstrated that tuning the steric properties of the catalyst's ligands can significantly impact the reaction's efficiency. organic-chemistry.org For the formation of disubstituted olefins with allylic substituents, catalysts with less bulky N-heterocyclic carbene (NHC) ligands, such as those bearing N-tolyl groups, have been shown to be more effective than their N-mesityl counterparts. organic-chemistry.org Conversely, the formation of more substituted trisubstituted olefins is often more efficient with catalysts containing bulkier NHC ligands. organic-chemistry.org

Table 1: Predicted Outcomes of Olefin Metathesis Reactions with this compound Derivatives

| Reaction Type | Hypothetical Substrate | Predicted Product | Potential Challenges | Catalyst Considerations |

| Ring-Closing Metathesis (RCM) | Diene derived from this compound | Cyclopentene or cyclohexene derivative | Steric hindrance from the quaternary center and phenyl group may slow or prevent cyclization. | Second-generation Grubbs or Hoveyda-Grubbs catalysts. |

| Cross-Metathesis (CM) | This compound and a partner olefin (e.g., styrene) | Substituted pentenal derivative | Steric hindrance around the vinyl group of the primary substrate. Potential for homodimerization of the partner olefin. | Catalysts with optimized steric bulk on the NHC ligand. |

Rearrangement Reactions Involving the this compound Scaffold

The structure of this compound makes it a candidate for several types of rearrangement reactions, including sigmatropic, carbocationic, and radical-mediated processes.

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.org For this compound, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, specifically a Cope rearrangement, could be envisioned if the aldehyde were converted to a 1,5-diene derivative. The classic Cope rearrangement involves the thermal isomerization of a 1,5-diene. libretexts.org The presence of substituents on the diene can influence the equilibrium of the rearrangement.

A Claisen rearrangement, another type of wikipedia.orgwikipedia.org-sigmatropic shift, could occur if the aldehyde is converted into an allyl vinyl ether derivative. wikipedia.org The Claisen rearrangement of allyl vinyl ethers typically yields γ,δ-unsaturated carbonyl compounds. wikipedia.org The stereochemistry of the newly formed double bond and chiral centers can often be predicted based on a chair-like transition state model.

Under acidic conditions, the aldehyde group of this compound or a derivative alcohol could be protonated, leading to the formation of a carbocation. This carbocation could then undergo rearrangement to a more stable carbocation. The most likely type of carbocationic rearrangement for this system is a Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group. wikipedia.org

Protonation of the carbonyl oxygen followed by the loss of water from a hydrated intermediate, or protonation of a corresponding alcohol derivative, could generate a carbocation at the 1-position. A subsequent 1,2-hydride shift from the 2-position would lead to a more stable secondary carbocation. More significantly, if a carbocation were formed at the 4-position (for example, through protonation of the double bond), a 1,2-shift of the phenyl group from the 3-position would be highly favorable due to the formation of a stable benzylic cation. The migratory aptitude in such rearrangements generally follows the order: aryl > alkyl > hydrogen. ias.ac.in Studies on acyclic pinacol rearrangements have provided insights into the relative migratory aptitudes of different groups. ias.ac.in

Table 2: Potential Carbocationic Rearrangements of this compound Derivatives

| Precursor | Initial Carbocation | Migrating Group | Rearranged Carbocation | Final Product (after trapping) |

| Corresponding alcohol | Primary carbocation at C1 | Hydride from C2 | Secondary carbocation at C2 | Rearranged aldehyde or ketone |

| This compound | Secondary carbocation at C4 (via protonation of the alkene) | Phenyl group from C3 | Tertiary benzylic carbocation at C3 | Rearranged ketone or alkene |

| This compound | Secondary carbocation at C4 (via protonation of the alkene) | Methyl group from C3 | Tertiary carbocation at C3 | Rearranged ketone or alkene |

Radical reactions of this compound could be initiated by the abstraction of the aldehydic hydrogen or by the addition of a radical to the vinyl group. The resulting radical intermediates could then undergo rearrangement or cyclization.

Intramolecular radical cyclization, particularly a 5-exo-trig cyclization, is a plausible pathway. If a radical is generated at the 5-position (for instance, through the addition of a radical initiator to the double bond), it could attack the aldehyde carbonyl, leading to a five-membered ring. Alternatively, formation of an acyl radical by abstraction of the aldehydic hydrogen could be followed by intramolecular addition to the double bond, also resulting in a cyclic product. The presence of a quaternary center at the 3-position can influence the stereochemical outcome of such cyclizations. Research on the radical-cascade alkylation/cyclization of α,β-unsaturated amides has demonstrated the efficient construction of molecules with C3 quaternary stereocenters. nih.gov

Catalytic Transformations of this compound

The aldehyde and vinyl functionalities in this compound are amenable to a variety of transition metal-catalyzed transformations.

Transition metal catalysis offers a wide range of possibilities for the functionalization of this compound. Palladium-catalyzed reactions, such as the Heck reaction or α-arylation, are prominent examples.

The Heck reaction could potentially couple the vinyl group with an aryl or vinyl halide. However, the steric hindrance around the double bond might necessitate specific catalyst systems and reaction conditions to achieve good yields.

Palladium-catalyzed α-arylation of the aldehyde could be achieved by first forming an enolate or enamine, which then undergoes cross-coupling with an aryl halide. This would introduce an aryl group at the 2-position, creating a new quaternary center. The development of ligands for palladium has enabled the α-arylation of sterically hindered ketones and even aldehydes. nih.gov

Rhodium-catalyzed reactions are also relevant. For instance, hydroformylation of the vinyl group could introduce a second aldehyde functionality, leading to a dialdehyde. The regioselectivity of this process would be influenced by the steric and electronic environment of the alkene. Rhodium catalysts are also known to catalyze the isomerization of pentenals. researchgate.net Furthermore, rhodium catalysts have been employed in cascade reactions involving sigmatropic rearrangements. rsc.org

Table 3: Potential Transition Metal-Catalyzed Reactions of this compound

| Reaction Type | Catalyst | Potential Product | Key Considerations |

| Heck Reaction | Palladium | 4-Aryl-2,3-dimethyl-3-phenylpentanal | Steric hindrance at the double bond. |

| α-Arylation | Palladium | 2-Aryl-2,3-dimethyl-3-phenylpent-4-enal | Formation of a new quaternary center. Potential for catalyst deactivation. |

| Hydroformylation | Rhodium | 2,3-Dimethyl-3-phenylpentane-1,5-dial | Regioselectivity of the hydroformylation. |

| Isomerization | Rhodium | 2,3-Dimethyl-3-phenylpent-3-enal or 2,3-Dimethyl-3-phenylpent-2-enal | Control of double bond migration. |

Therefore, it is not possible to provide an article on the "Chemical Reactivity and Mechanistic Investigations of this compound" with a focus on "Organocatalytic Transformations" as there is no available scientific literature on this topic.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment of this compound

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of organic compounds in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the molecule's connectivity and relative stereochemistry.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the aldehydic proton (H1) and the proton at the adjacent C2 position. Further, the vinyl protons of the pent-4-enal moiety (H4 and H5) would exhibit strong correlations to each other.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For instance, the protons of the methyl groups at C2 and C3 would show HMBC correlations to the quaternary carbon C3 and to each other's carbon atoms. The protons of the phenyl group would show correlations to the quaternary carbon C3, confirming the attachment of the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are in close proximity, which is vital for determining the relative stereochemistry and preferred conformation of the molecule. For this compound, NOESY or ROESY would be critical in establishing the spatial relationship between the methyl group at C2, the phenyl group at C3, and the vinyl group.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key NOESY/ROESY Correlations |

| 1 (CHO) | 9.5 - 10.0 | ~200 | C2, C3 | H2 |

| 2 (CH) | 2.5 - 3.0 | 50 - 60 | C1, C3, C(2-CH₃), Phenyl-C | H(2-CH₃), H4, Phenyl-H |

| 3 (C) | - | 45 - 55 | - | - |

| 4 (CH=) | 5.8 - 6.2 | 135 - 145 | C3, C5 | H2, H5, Phenyl-H |

| 5 (=CH₂) | 5.0 - 5.5 | 115 - 120 | C3, C4 | H4 |

| 2-CH₃ | 1.0 - 1.3 | 15 - 25 | C2, C3 | H2, H(3-CH₃) |

| 3-CH₃ | 1.2 - 1.5 | 20 - 30 | C2, C3, Phenyl-C | H(2-CH₃), Phenyl-H |

| Phenyl-H | 7.2 - 7.5 | 125 - 130 | C3, other Phenyl-C | H2, H4, H(3-CH₃) |

Note: The predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions. The stereochemistry of the molecule will significantly influence the exact chemical shifts and NOESY/ROESY correlations.

The structure of this compound suggests the possibility of hindered rotation around the C2-C3 bond and the C3-phenyl bond due to steric hindrance. Dynamic NMR (DNMR) spectroscopy is the premier technique for investigating such conformational dynamics. youtube.comresearchgate.net

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation slows down, leading to broadening of the signals and eventual decoalescence into separate signals for each conformer at the slow exchange limit. youtube.com

For this compound, DNMR studies could provide quantitative information about the energy barriers to rotation around the key single bonds. This would allow for the determination of the relative populations of different rotational isomers (rotamers) and provide insight into the conformational preferences of the molecule in solution. While specific studies on this compound are not documented, research on similarly substituted systems demonstrates the utility of this approach in understanding molecular flexibility. msu.eduscielo.org.mx

Advanced Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation of this compound

Advanced mass spectrometry techniques are indispensable for confirming the molecular formula and for deducing the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion. For this compound (C₁₃H₁₆O), the expected exact mass can be calculated.

Table 2: Predicted Exact Mass for the Molecular Ion of this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₁₃H₁₆O | 188.12012 |

An experimental HRMS measurement matching this calculated value would provide strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide structural information. The fragmentation of aldehydes and phenyl-substituted compounds often follows predictable pathways. libretexts.org

For this compound, characteristic fragmentation pathways would likely include:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the formyl radical (•CHO, 29 u) or a hydrogen atom (•H, 1 u). libretexts.org

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, which is not prominent in this specific structure due to the substitution pattern.

Cleavage at the Quaternary Center: Fragmentation at the sterically hindered C3 position, potentially leading to the loss of a vinyl radical (•CH=CH₂, 27 u) or a methyl radical (•CH₃, 15 u).

Loss of the Phenyl Group: Cleavage of the C3-phenyl bond, resulting in a significant fragment corresponding to the loss of a phenyl radical (•C₆H₅, 77 u).

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z of Fragment Ion | Proposed Lost Neutral/Radical | Plausible Fragment Structure |

| 159 | •CHO | [C₁₂H₁₅]⁺ |

| 173 | •CH₃ | [C₁₂H₁₃O]⁺ |

| 161 | •CH=CH₂ | [C₁₁H₁₃O]⁺ |

| 111 | •C₆H₅ | [C₇H₁₁O]⁺ |

| 91 | C₇H₇O• | [C₆H₇]⁺ (Tropylium ion) |

Note: The relative intensities of these fragments would provide further clues about the stability of the resulting ions and the lability of the corresponding bonds.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis, differentiating ions based on their size, shape, and charge in the gas phase. nih.govmdpi.com The output of this technique is a collision cross section (CCS), which is a measure of the effective area of the ion as it travels through a buffer gas.

While experimental IMS-MS data for this compound is not available, theoretical predictions of CCS values can be made using computational methods. These predictions can be valuable for distinguishing between isomers and for gaining insight into the gas-phase conformation of the molecule. For a given m/z, different isomers will often have distinct CCS values.

Table 4: Predicted Collision Cross Section (CCS) Values for Adducts of a Structurally Similar Compound (3-phenylpent-4-enal)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 161.09610 | 133.8 |

| [M+Na]⁺ | 183.07804 | 140.8 |

| [M-H]⁻ | 159.08154 | 137.2 |

| [M+NH₄]⁺ | 178.12264 | 154.5 |

Data sourced from publicly available prediction databases for the closely related compound 3-phenylpent-4-enal, as specific predictions for this compound are not available. uni.lu The addition of two methyl groups would be expected to increase the CCS value.

The combination of retention time from chromatography, accurate mass from HRMS, fragmentation patterns from MS/MS, and CCS from IMS-MS provides a powerful, multi-dimensional analytical approach for the confident identification and structural elucidation of this compound.

Chiroptical Methods for Absolute Configuration Determination of this compound

Chiroptical spectroscopy, which encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light, stands as a powerful, non-destructive tool for establishing the absolute stereochemistry of enantiomers in solution.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative bands, is exquisitely sensitive to the spatial arrangement of chromophores and auxochromes within the molecule.

For this compound, the primary chromophores are the phenyl group and the enal moiety (α,β-unsaturated aldehyde). The electronic transitions associated with these groups, particularly the π → π* and n → π* transitions, are expected to give rise to distinct ECD signals. The phenyl group exhibits characteristic absorptions around 210 nm and 260 nm, while the enal group shows a strong π → π* transition typically above 200 nm and a weaker n → π* transition at longer wavelengths.

The absolute configuration of this compound can be determined by comparing the experimental ECD spectrum with the predicted spectrum obtained from quantum mechanical calculations, most commonly using time-dependent density functional theory (TDDFT). rsc.orgtechnologynetworks.com This computational approach involves first performing a conformational search to identify the most stable conformers of the molecule. Subsequently, the ECD spectrum for each conformer is calculated, and a Boltzmann-weighted average spectrum is generated for comparison with the experimental data. rsc.org A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

The sign and intensity of the ECD bands are dictated by the relative orientation of the chromophores. The exciton (B1674681) chirality method can be a useful tool when two or more chromophores are in close proximity, where their electronic transitions couple to produce a characteristic bisignate (two-signed) ECD signal, the sign of which directly correlates with the chirality of their spatial arrangement. nih.gov

Table 1: Predicted ECD Transitions for a Hypothetical Enantiomer of this compound

| Wavelength (nm) | Transition | Associated Chromophore | Predicted Sign |

| ~320 | n → π | Enal | +/- |

| ~260 | π → π | Phenyl | -/+ |

| ~220 | π → π | Enal | +/- |

| ~210 | π → π | Phenyl | +/- |

Note: The signs are hypothetical and would be determined by the specific (R) or (S) configuration.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve at wavelengths away from an absorption band and shows a characteristic peak and trough, known as a Cotton effect, in the region of an absorption band of a chromophore in a chiral environment.

The relationship between ECD and ORD is described by the Kronig-Kramers transforms. A single ECD band corresponds to a complete Cotton effect in the ORD spectrum. The sign of the Cotton effect is defined by the sign of the extremum at the longer wavelength. A positive Cotton effect has a peak at longer wavelengths and a trough at shorter wavelengths, corresponding to a positive ECD band.

For this compound, the n → π* transition of the enal chromophore is expected to produce a distinct Cotton effect in the ORD spectrum. The sign of this Cotton effect can be empirically correlated to the stereochemistry at the chiral center using established rules, such as the octant rule for chiral ketones, which can be adapted for aldehydes.

Table 2: Hypothetical Optical Rotatory Dispersion (ORD) Data Illustrating a Positive Cotton Effect

| Wavelength (nm) | Molar Rotation [Φ] |

| 400 | +500 |

| 350 | +1500 |

| 330 (Peak) | +5000 |

| 320 (Crossover) | 0 |

| 310 (Trough) | -3000 |

| 280 | -1000 |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These methods are invaluable for identifying functional groups and gaining insights into the molecule's conformational preferences. While IR spectroscopy relies on the change in the dipole moment during a vibration, Raman spectroscopy depends on the change in polarizability. ksu.edu.sa

For this compound, characteristic vibrational frequencies can be assigned to its distinct structural components: the aldehyde group, the phenyl ring, the carbon-carbon double bond (vinyl group), and the alkyl framework with a gem-dimethyl group.

Key expected vibrational frequencies include:

Aldehyde C-H stretch: A characteristic pair of bands around 2830-2695 cm⁻¹, with the lower frequency band often being a useful diagnostic feature. orgchemboulder.com

Carbonyl (C=O) stretch: A strong absorption in the IR spectrum, typically in the range of 1740-1720 cm⁻¹ for a saturated aliphatic aldehyde. orgchemboulder.com The conjugation with the vinyl group in this compound is expected to lower this frequency to the 1710-1685 cm⁻¹ region. pg.edu.pl

C=C stretch (vinyl): A band of variable intensity around 1645 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H out-of-plane bending: Strong bands in the 900-675 cm⁻¹ region, which are indicative of the substitution pattern of the phenyl ring.

gem-Dimethyl group: Characteristic bending vibrations, often appearing as a doublet around 1380 cm⁻¹.

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and can provide complementary information. The C=C stretching of the vinyl group and the symmetric breathing mode of the phenyl ring are often strong in the Raman spectrum. researchgate.net

Conformational insights can also be gleaned from vibrational spectroscopy. The molecule of this compound has rotational freedom around several single bonds, leading to a complex conformational landscape. The most stable conformers will be those that minimize steric hindrance between the bulky phenyl, methyl, and vinyl groups. lumenlearning.comdoubtnut.com By analyzing the vibrational spectra at different temperatures or in different solvents, it may be possible to identify bands corresponding to different conformers and to study their relative populations. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~3080 | Medium | Medium | Aromatic & Vinylic C-H stretch |

| ~2970 | Strong | Strong | Aliphatic C-H stretch |

| ~2820, ~2720 | Medium | Weak | Aldehyde C-H stretch |

| ~1700 | Very Strong | Medium | C=O stretch (conjugated) |

| ~1645 | Medium | Strong | C=C stretch (vinyl) |

| ~1600, ~1495, ~1450 | Medium-Strong | Medium-Strong | Aromatic C=C stretch |

| ~1380 | Medium (doublet) | Weak | gem-Dimethyl C-H bend |

| ~990, ~910 | Strong | Medium | Vinylic C-H out-of-plane bend |

| ~760, ~700 | Strong | Weak | Aromatic C-H out-of-plane bend |

Theoretical and Computational Chemistry Studies of 2,3 Dimethyl 3 Phenylpent 4 Enal

Conformational Analysis and Energetic Profiles of 2,3-Dimethyl-3-phenylpent-4-enal Isomers

Density Functional Theory (DFT) Calculations for Ground State Geometries

No published studies employing Density Functional Theory (DFT) to calculate the ground state geometries of this compound isomers were found. Such calculations would typically provide insights into bond lengths, bond angles, and dihedral angles of the most stable conformations.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

There is no available research that has utilized molecular mechanics or molecular dynamics simulations to explore the conformational landscapes of this compound. These studies would be instrumental in understanding the flexibility of the molecule and the energy barriers between different conformations.

Quantum Chemical Modeling of Reaction Pathways and Transition States for this compound

Elucidation of Reaction Mechanisms (e.g., for sigmatropic rearrangements)

While the structure of this compound suggests the potential for interesting reactivity, such as sigmatropic rearrangements (e.g., Claisen-type rearrangements), no quantum chemical modeling studies have been published to elucidate these or any other reaction mechanisms involving this specific compound.

Prediction of Kinetic and Thermodynamic Control in Reactions of this compound

Without computational data on reaction pathways and transition states, it is not possible to present any predictions regarding the kinetic and thermodynamic control in reactions of this compound.

Prediction and Rationalization of Stereoselectivity in Reactions Involving this compound

There are no computational studies that predict or rationalize the stereoselectivity of reactions involving this compound. Such studies would require detailed modeling of the transition states leading to different stereoisomeric products.

Transition State Modeling for Enantioselectivity and Diastereoselectivity (e.g., in asymmetric catalysis)

The stereochemical complexity of this compound, possessing two adjacent stereocenters (at C2 and C3), makes it an interesting candidate for theoretical analysis of its formation and reactions. Asymmetric synthesis of this compound or its use as a substrate in stereoselective reactions would necessitate a deep understanding of the transition states that govern the formation of its four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

Transition state (TS) modeling, typically employing Density Functional Theory (DFT), is the premier tool for this purpose. In a hypothetical asymmetric reaction, such as a catalytic enantioselective aldol (B89426) addition to form this molecule, chemists would model the transition states for all possible stereochemical pathways. The goal is to identify the lowest energy pathway, which corresponds to the major product observed experimentally.

The relative energies of the competing transition states (e.g., TS-syn vs. TS-anti) are calculated. The energy difference (ΔΔG‡) between the two lowest-energy diastereomeric transition states allows for the prediction of the diastereomeric ratio (d.r.), while the difference between enantiomeric transition states predicts the enantiomeric excess (e.e.).

Hypothetical Transition State Energy Data for a Catalytic Aldol Reaction to form this compound

| Transition State | Catalyst System | Calculated Relative Free Energy (ΔG‡) in kcal/mol | Predicted Major Isomer |

|---|---|---|---|

| TS-1 (Re-face attack, pro-R) | Proline-derived | 0.0 | (2R, 3S) |

| TS-2 (Re-face attack, pro-S) | Proline-derived | +1.8 | |

| TS-3 (Si-face attack, pro-R) | Proline-derived | +2.5 |

This illustrative table demonstrates how computational data can pinpoint the most favorable reaction pathway, in this case leading to the (2R, 3S) isomer.

Distortion/Interaction Analysis in Stereoselective Transformations

To gain deeper insight beyond simple energy differences, Distortion/Interaction Analysis (also known as Activation Strain Model) is a powerful computational tool. This model deconstructs the energy of the transition state (ΔE‡) into two key components:

Distortion Energy (ΔE_dist) : The energy required to distort the reactants (the aldehyde and the nucleophile/catalyst) from their ground-state geometries into the geometries they adopt in the transition state.

Interaction Energy (ΔE_int) : The actual stabilizing interaction energy between the distorted reactants in the transition state. This includes electrostatic interactions, orbital interactions, and Pauli repulsion.

By applying this analysis to the transition states for the formation of this compound, researchers could determine whether stereoselectivity is governed by minimizing steric strain in the transition state (a high distortion energy for the disfavored isomer) or by maximizing favorable electronic or steric interactions (a more favorable interaction energy for the favored isomer). For instance, the model could reveal that the formation of the syn isomer is disfavored due to a severe steric clash between the C2-methyl group and the phenyl ring, leading to a high distortion energy for that transition state.

Illustrative Distortion/Interaction Analysis for Two Diastereomeric Transition States

| Transition State | ΔE‡ (kcal/mol) | ΔE_dist (kcal/mol) | ΔE_int (kcal/mol) | Controlling Factor |

|---|---|---|---|---|

| Favored TS (leading to anti) | 12.5 | 8.5 | -4.0 | Favorable Interaction |

Frontier Molecular Orbital (FMO) Theory Applications to the Reactivity of this compound

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. For this compound, FMO analysis is crucial for understanding its behavior in various reactions.

Nucleophilic Attack at the Carbonyl Carbon: The most prominent reactive site is the electrophilic aldehyde carbon. The LUMO of the molecule would be primarily located on the C=O π* antibonding orbital. A smaller HOMO-LUMO energy gap indicates higher reactivity towards nucleophiles. The size and shape of the LUMO lobes would also guide the trajectory of an incoming nucleophile (e.g., Bürgi-Dunitz angle).

Reactions at the Alkene: The C=C double bond also has associated frontier orbitals. In pericyclic reactions like a Diels-Alder reaction (where the vinyl group could act as a dienophile), the energies of the HOMO and LUMO of the vinyl group relative to a diene would determine the reaction's facility.

Computational software can calculate and visualize these orbitals and their corresponding energies.

Hypothetical FMO Energy Data for this compound

| Molecular Orbital | Energy (eV) | Description | Implied Reactivity |

|---|---|---|---|

| HOMO | -9.8 | Primarily located on the phenyl ring π-system | Site of electrophilic attack (e.g., aromatic substitution) |

| HOMO-1 | -10.5 | Located on the C=C π-bond | Reactivity as a nucleophile in certain contexts |

| LUMO | -1.2 | Primarily located on the C=O π* orbital | Primary site for nucleophilic attack |

Spectroscopic Property Prediction via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, are now routinely used to predict spectroscopic data with high accuracy, serving as a powerful tool for structure verification and analysis.

NMR Chemical Shifts: The GIAO (Gauge-Independent Atomic Orbital) method is the standard for calculating NMR chemical shifts (¹H and ¹³C). By modeling this compound in silico, one can obtain a full set of predicted chemical shifts. Comparing these predictions to experimental data is a robust method for confirming the constitution and, crucially, the relative stereochemistry of the molecule. Diastereomers will have distinct calculated NMR spectra.

Vibrational Frequencies: The calculation of vibrational frequencies (IR spectroscopy) is also standard. This can help identify key functional groups. For this molecule, strong predicted IR absorptions would correspond to the C=O stretch of the aldehyde and the C=C stretch of the vinyl group. These calculated frequencies are often scaled by an empirical factor to better match experimental values.

Illustrative Predicted vs. Experimental Spectroscopic Data for the (2R, 3S) Isomer

| Nucleus / Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

|---|---|---|

| ¹H (Aldehyde) | 9.72 | 9.68 |

| ¹H (C2-H) | 2.85 | 2.81 |

| ¹³C (Carbonyl) | 201.5 | 202.1 |

| ¹³C (C3) | 55.4 | 54.9 |

| C=O Stretch | 1745 (scaled) | 1730 |

Applications and Future Research Directions of 2,3 Dimethyl 3 Phenylpent 4 Enal in Organic Synthesis

2,3-Dimethyl-3-phenylpent-4-enal as a Chiral Building Block for Complex Molecules

Chiral building blocks are fundamental in the synthesis of enantiomerically pure pharmaceuticals and natural products. The structure of this compound, possessing a stereocenter at the C3 position, theoretically makes it a candidate for such applications.

Synthesis of Natural Products Incorporating the this compound Framework (e.g., Marineosin A precursors)

There is no published research that documents the use of this compound or its framework in the synthesis of Marineosin A precursors or any other natural product. The total synthesis of Marineosin A has been achieved through various routes, but none have reported utilizing this specific starting material.

Access to Diverse Molecular Scaffolds Through Functionalization of this compound

The functional groups present in this compound—an aldehyde, a vinyl group, and a phenyl ring—offer multiple sites for chemical modification. In theory, reactions targeting the aldehyde (e.g., oxidation, reduction, olefination, imine formation), the double bond (e.g., hydrogenation, epoxidation, dihydroxylation), or the aromatic ring (e.g., electrophilic substitution) could lead to a wide array of molecular scaffolds. However, specific examples of such functionalizations for this particular compound are not described in the scientific literature.

Development of New Reactions Utilizing the Unique Reactivity Profile of this compound

The steric hindrance around the aldehyde group, conferred by the adjacent quaternary carbon bearing a phenyl and a methyl group, could impart a unique reactivity profile to this compound. This could potentially lead to high stereoselectivity in certain reactions. Nevertheless, there are no studies in the current body of scientific literature that focus on developing new synthetic methods based on the specific reactivity of this compound.

Design and Synthesis of Analogues and Derivatives of this compound with Tuned Reactivity

The synthesis of analogues and derivatives by modifying the substituents on the phenyl ring, altering the alkyl groups, or replacing the vinyl group with other functionalities could provide a library of compounds with fine-tuned electronic and steric properties. This would be a valuable endeavor for exploring structure-activity relationships in various chemical transformations. At present, there is no available research detailing the design and synthesis of such analogues of this compound.

Future Prospects for Mechanistic Studies on this compound

Given the absence of reported reactions involving this compound, there are consequently no mechanistic studies to be found. Future work in this area would be entirely dependent on the initial discovery of useful chemical transformations involving this compound.

Integration of this compound into Automated Synthesis Platforms

Automated synthesis platforms are revolutionizing chemical research by enabling high-throughput screening of reaction conditions and rapid library synthesis. While this technology is applicable to a wide range of starting materials, the integration of this compound into such a platform has not been reported. Such an effort would first require the development of robust and reliable reactions involving this substrate.

Conclusion

Summary of Key Findings and Contributions to the Chemistry of 2,3-Dimethyl-3-phenylpent-4-enal

Due to the lack of direct research, our exploration of this compound is based on informed extrapolation from analogous chemical systems. The key theoretical findings and potential contributions are as follows:

Synthetic Challenges: The synthesis of this compound would likely present significant challenges in stereocontrol, particularly in establishing the two contiguous stereocenters at the C2 and C3 positions. Methods for the synthesis of sterically hindered aldehydes and those with α,β-disubstitution could be adapted, but achieving high diastereoselectivity and enantioselectivity would be a formidable task.

Potential for Aza-Cope Rearrangement Studies: The structure of this compound makes it an ideal hypothetical precursor for studying the aza-Cope rearrangement. The formation of an N-alkenyl-N-allylenamine from this aldehyde would lead to a substrate with a quaternary carbon, offering a unique opportunity to investigate the influence of significant steric hindrance on the mechanism and stereochemical outcome of this powerful researchgate.netresearchgate.net-sigmatropic rearrangement.

Probing Mechanistic Dichotomies: The steric congestion around the enamine derived from this aldehyde could potentially influence the transition state geometry of the aza-Cope rearrangement, possibly favoring non-chair-like pathways or even competing reaction mechanisms.

Broader Implications for Asymmetric Synthesis and Mechanistic Understanding of Chiral Aldehydes

The study of this compound, though currently theoretical, has broader implications for several areas of organic chemistry:

Advancing Asymmetric Catalysis: The development of synthetic methods to control the stereochemistry of highly substituted chiral aldehydes like this compound would represent a significant advancement in asymmetric catalysis. It would necessitate the design of new catalysts and protocols capable of discriminating between subtle steric and electronic differences in highly congested environments.

Deepening Mechanistic Insight: Investigating the reactivity of this aldehyde and its derivatives would provide valuable data on the interplay between steric and electronic effects in fundamental organic reactions. The insights gained from studying how the quaternary center and adjacent stereocenters influence reaction pathways would be applicable to a wide range of transformations involving sterically demanding substrates.

Informing the Synthesis of Complex Molecules: The structural motif present in this compound is found in various complex natural products and pharmaceutically active compounds. Developing synthetic access to this and related chiral building blocks would facilitate the synthesis of these important molecules.

Outlook for Future Research Endeavors Related to this compound

The complete absence of literature on this compound highlights it as a molecule ripe for investigation. Future research endeavors should focus on the following key areas:

Development of Stereoselective Synthetic Routes: The primary and most crucial area for future work is the development of a reliable and stereoselective synthesis of this compound. This would likely involve the exploration of modern asymmetric alkylation, aldol (B89426), or conjugate addition methodologies.

Experimental Investigation of the Aza-Cope Rearrangement: Once synthesized, the aldehyde could be converted to its corresponding N-alkenyl-N-allylenamine and subjected to the aza-Cope rearrangement. Detailed experimental studies, including kinetic analysis and stereochemical determination of the products, would provide invaluable data on the mechanism of this rearrangement under high steric demand.

Computational Modeling: In conjunction with experimental work, high-level computational studies could be employed to model the transition states of both the synthesis and the subsequent reactions of this compound. This would provide a deeper understanding of the factors governing stereoselectivity and reactivity.

Exploration of Other Reactions: Beyond the aza-Cope rearrangement, the reactivity of this unique chiral aldehyde in other fundamental transformations, such as nucleophilic additions and oxidations, should be explored to fully delineate its chemical character.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.